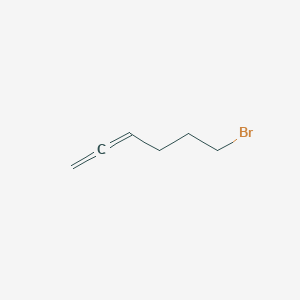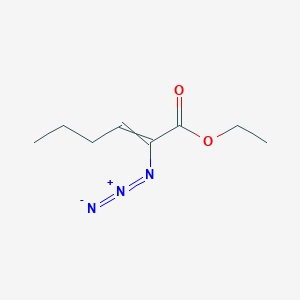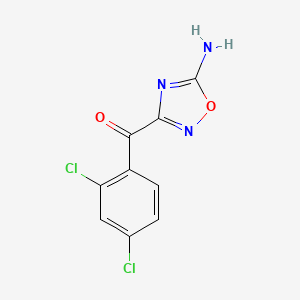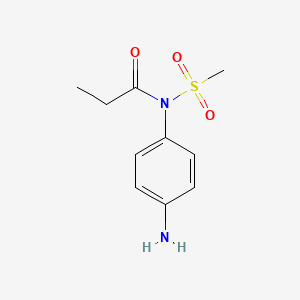
N-(4-Aminophenyl)-N-(methanesulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propanamide backbone with a 4-aminophenyl and a methylsulfonyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- typically involves the reaction of 4-aminobenzene sulfonamide with propanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound might involve similar synthetic routes but optimized for large-scale operations. This could include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for various organic reactions.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or as part of drug discovery efforts.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanamide, N-(4-aminophenyl)-N-(ethylsulfonyl)-
- Propanamide, N-(4-aminophenyl)-N-(methylthio)-
- Propanamide, N-(4-aminophenyl)-N-(methylcarbamoyl)-
Uniqueness
Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- is unique due to the presence of both the 4-aminophenyl and methylsulfonyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups can result in unique properties that are not observed in similar compounds.
Propriétés
Numéro CAS |
61068-52-8 |
|---|---|
Formule moléculaire |
C10H14N2O3S |
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
N-(4-aminophenyl)-N-methylsulfonylpropanamide |
InChI |
InChI=1S/C10H14N2O3S/c1-3-10(13)12(16(2,14)15)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3 |
Clé InChI |
RMOIZUQANVUFRO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599500.png)
![10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14599516.png)

![2-[(Pentachlorophenyl)amino]ethanol](/img/structure/B14599540.png)
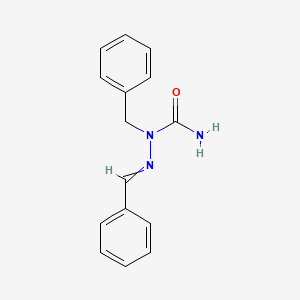
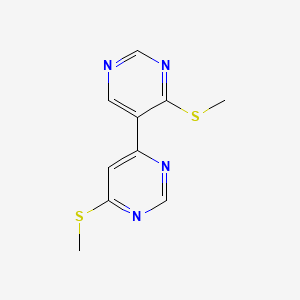
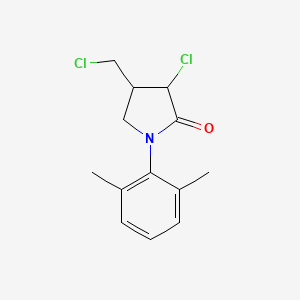
![[4,6-Bis(octadecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14599563.png)
